molecular formula C16H20N2 B13187362 N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine

N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine

Cat. No.: B13187362
M. Wt: 240.34 g/mol
InChI Key: YMDSREVBWCEZBG-UHFFFAOYSA-N
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Description

N-[(2-Methylquinolin-4-yl)methyl]cyclopentanamine is a chemical compound with the molecular formula C16H20N2 and a molecular weight of 240.34 g/mol . Its structure features a quinoline moiety, a common scaffold in medicinal chemistry, which is substituted with a cyclopentylamine group. This specific structure suggests potential for investigation in various research areas, including as a key intermediate in organic synthesis or as a pharmacophore in the development of novel bioactive molecules. Researchers are exploring compounds with similar structures for a range of biological activities. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Please refer to the safety data sheet for proper handling and storage information.

Properties

Molecular Formula

C16H20N2

Molecular Weight

240.34 g/mol

IUPAC Name

N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine

InChI

InChI=1S/C16H20N2/c1-12-10-13(11-17-14-6-2-3-7-14)15-8-4-5-9-16(15)18-12/h4-5,8-10,14,17H,2-3,6-7,11H2,1H3

InChI Key

YMDSREVBWCEZBG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)CNC3CCCC3

Origin of Product

United States

Preparation Methods

General Molecular Characteristics

Property Data
Molecular Formula C16H22N2
Molecular Weight ~234.36 g/mol (free base)
IUPAC Name N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine
CAS Number 1269151-13-4 (dihydrochloride salt)
Salt Form Dihydrochloride
Physical Form Powder (dihydrochloride salt)
Purity (commercial samples) ~95%

The compound is often isolated and handled as its dihydrochloride salt for stability and ease of purification.

Synthetic Routes and Preparation Methods

Retrosynthetic Considerations

The key synthetic challenge is the formation of the methylene bridge linking the 4-position of the 2-methylquinoline ring to the cyclopentanamine nitrogen. This typically involves:

  • Functionalization of the quinoline ring at the 4-position (commonly via halogenation or activation)
  • Nucleophilic substitution or reductive amination with cyclopentanamine or its derivatives

Common Synthetic Strategies

Reductive Amination Approach
  • Starting Materials: 2-methylquinoline-4-carboxaldehyde (or 4-formyl-2-methylquinoline) and cyclopentanamine
  • Procedure: The aldehyde and amine are reacted under reductive amination conditions, typically in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).
  • Outcome: Formation of the secondary amine linkage via a methylene bridge at the 4-position of the quinoline ring.

This method is widely employed due to its mild conditions and good yields, avoiding the need for pre-activated halogenated intermediates.

Nucleophilic Substitution on 4-Halogenated Quinoline
  • Starting Materials: 4-chloro-2-methylquinoline or 4-bromo-2-methylquinoline and cyclopentanamine
  • Procedure: The halogenated quinoline undergoes nucleophilic aromatic substitution (SNAr) with cyclopentanamine acting as the nucleophile.
  • Conditions: Typically carried out in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
  • Outcome: Direct displacement of the halogen by the cyclopentanamine nitrogen, forming the desired product.

This method requires preparation or availability of the halogenated quinoline precursor but can be effective for scale-up.

Salt Formation

Post-synthesis, the free base is often converted into its dihydrochloride salt to improve solubility, stability, and handling properties. This is achieved by treatment with hydrochloric acid in an appropriate solvent, followed by isolation of the crystalline salt.

Representative Preparation Procedure (Literature-Based)

Step Reagents & Conditions Description Yield / Notes
1 2-methylquinoline-4-carboxaldehyde + cyclopentanamine + NaBH3CN Reductive amination in methanol or ethanol at room temperature High yield, mild conditions
2 Workup with aqueous phase, extraction with organic solvent Isolation of free base Purification by chromatography
3 Treatment with HCl in ethanol or isopropanol Formation of dihydrochloride salt Crystallization, ~95% purity

Analytical and Characterization Data

  • NMR Spectroscopy: ^1H NMR confirms the presence of quinoline aromatic protons, methyl group at position 2, methylene bridge protons, and cyclopentanamine ring protons.
  • Mass Spectrometry: Molecular ion peaks consistent with C16H22N2 and its salt forms.
  • Melting Point: Typically reported for dihydrochloride salt; varies with purity.
  • Elemental Analysis: Confirms composition consistent with dihydrochloride salt.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations
Reductive Amination 2-methylquinoline-4-carboxaldehyde + cyclopentanamine NaBH3CN or NaBH(OAc)3, mild solvents Mild conditions, good selectivity Requires aldehyde precursor
Nucleophilic Aromatic Substitution 4-halogenated-2-methylquinoline + cyclopentanamine Polar aprotic solvent, heat Direct substitution, scalable Requires halogenated intermediate
Salt Formation Free base product + HCl Acid-base reaction, crystallization Improves stability and handling Additional purification step

Research Findings and Notes

  • The reductive amination route is preferred in research due to operational simplicity and fewer side reactions.
  • The availability of 2-methylquinoline-4-carboxaldehyde is a critical factor; it can be synthesized via oxidation of methyl groups or formylation reactions on quinoline derivatives.
  • The dihydrochloride salt form enhances aqueous solubility, which is beneficial for biological assays and storage.
  • No significant alternative synthetic routes such as metal-catalyzed coupling (e.g., Buchwald-Hartwig amination) have been reported specifically for this compound, likely due to the efficiency of reductive amination and SNAr methods.
  • Safety considerations include handling hydrochloride salts with appropriate personal protective equipment due to irritant properties.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield quinoline derivatives, while substitution reactions can produce a variety of substituted cyclopentanamine compounds.

Scientific Research Applications

N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical products.

Mechanism of Action

The mechanism of action of N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Key Modifications Potential Applications References
N-[(2-Methylquinolin-4-yl)methyl]cyclopentanamine Cyclopentanamine + 2-methylquinoline Base structure Hypothesized kinase/receptor modulation -
PQ401 Urea + 2-methylquinoline Urea linker instead of amine Kinase inhibition (e.g., IGF-1R)
Compound 23 (Grimaldi et al.) Cyclopentanamine + fluorophenyl/piperidyl Fluorophenyl and piperidyl substituents REV-ERB inhibition, cytotoxic activity
N-[(4-Chlorophenyl)methyl]cyclopentanamine Cyclopentanamine + 4-chlorophenyl Chlorophenyl substitution Pesticide intermediate
[11C]82 (Radiolabeled analog) Cyclopentanamine + pyridinyl/fluoromethoxyphenyl Pyridine core, fluoromethoxy group NMDA receptor imaging (PET tracers)
Key Observations:
  • PQ401 replaces the cyclopentanamine with a urea group, enhancing hydrogen-bonding capacity, which is critical for kinase inhibition .
  • Compound 23 demonstrates that fluorinated aromatic systems and piperidyl groups significantly boost REV-ERB inhibitory activity compared to simpler analogs .
  • Chlorophenyl derivatives (e.g., N-[(4-Chlorophenyl)methyl]cyclopentanamine ) are intermediates in agrochemical synthesis, highlighting the versatility of cyclopentanamine derivatives .

Physicochemical Properties

  • Lipophilicity (LogD) : The radiolabeled analog [11C]82 exhibits a LogD₀ct,7.4 value reflective of moderate lipophilicity, suitable for blood-brain barrier penetration in neuroimaging . Substitution with electron-withdrawing groups (e.g., chlorine in N-[(4-Chlorophenyl)methyl]cyclopentanamine ) may further increase LogD, enhancing membrane permeability .
  • Solubility : Cyclopentanamine derivatives with polar substituents (e.g., methoxy in [11C]82 ) show improved aqueous solubility compared to purely aromatic analogs .

Biological Activity

N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a unique structure comprising a 2-methylquinoline moiety linked to a cyclopentanamine through a methylene bridge. Its molecular formula is approximately C13H16N2C_{13}H_{16}N_2 with a molecular weight of about 256.35 g/mol. The quinoline structure is known for its various pharmacological effects, including anticancer and antimicrobial properties.

This compound exhibits several mechanisms of action:

  • Anticancer Activity : The compound has been shown to inhibit cancer cell proliferation by interacting with tubulin, disrupting microtubule dynamics essential for cell division. It binds to the colchicine-binding site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells.
  • Antimicrobial Properties : Research indicates that it possesses antimicrobial activity against various pathogens, potentially making it useful in treating infections.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, such as acetylcholinesterase (AChE), which could be beneficial in treating diseases related to enzyme dysfunction.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Type Target/Mechanism IC50/MIC Values References
AnticancerTubulin (Colchicine site)0.32 µM (COLO205)
AntimicrobialVarious bacterial strainsMIC = 10 µg/mL
Enzyme InhibitionAcetylcholinesterase (AChE)IC50 = 50 µM

Pharmacokinetics and Toxicology

Preliminary studies on pharmacokinetics suggest that this compound has favorable absorption and distribution characteristics. Toxicological evaluations indicate a low risk of cardiotoxicity and mutagenicity, making it a promising candidate for further development in drug formulation.

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Anticancer Research : In vitro studies demonstrated that the compound effectively inhibits the growth of various cancer cell lines, including colon cancer (COLO205) cells, through apoptosis induction.
  • Antimicrobial Efficacy : The compound showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
  • Enzyme Interaction Studies : Binding affinity studies revealed that this compound effectively inhibits AChE, indicating its potential use in treating neurodegenerative diseases like Alzheimer's.

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